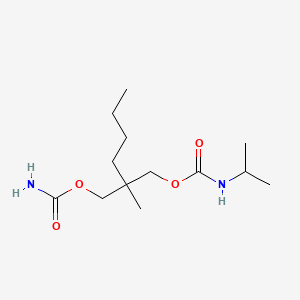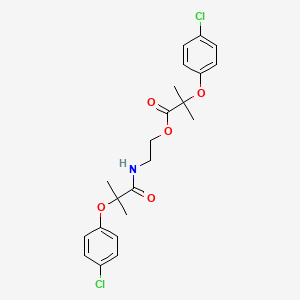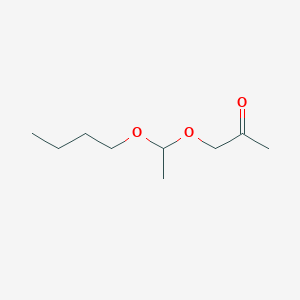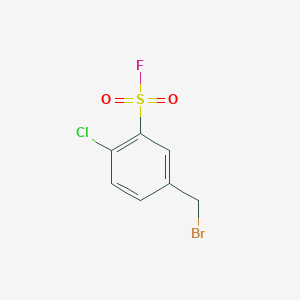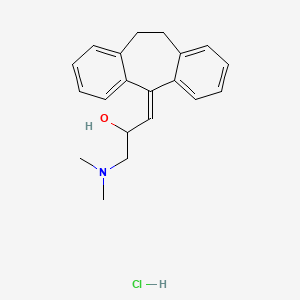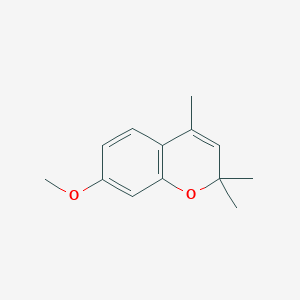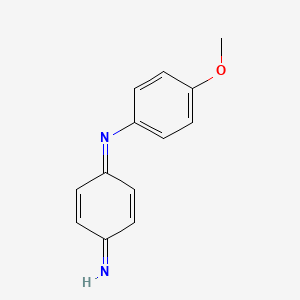
(3E)-3-Propyl-3-hepten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-Propyl-3-hepten-2-one: is an organic compound characterized by its unique structure, which includes a heptenone backbone with a propyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-Propyl-3-hepten-2-one typically involves the aldol condensation of propanal with heptanal, followed by dehydration to form the desired enone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: (3E)-3-Propyl-3-hepten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to saturated ketones or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the enone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted enones or alkanes.
Applications De Recherche Scientifique
Chemistry: (3E)-3-Propyl-3-hepten-2-one is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3E)-3-Propyl-3-hepten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The enone group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone, leading to various biological effects. The pathways involved may include modulation of enzyme activity or alteration of cellular signaling processes.
Comparaison Avec Des Composés Similaires
- (3E)-3-Butyl-3-hepten-2-one
- (3E)-3-Pentyl-3-hepten-2-one
- (3E)-3-Hexyl-3-hepten-2-one
Uniqueness: (3E)-3-Propyl-3-hepten-2-one is unique due to its specific propyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, biological activity, and applications in various fields.
Propriétés
Numéro CAS |
32064-69-0 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3-propylhept-3-en-2-one |
InChI |
InChI=1S/C10H18O/c1-4-6-8-10(7-5-2)9(3)11/h8H,4-7H2,1-3H3 |
Clé InChI |
AUXPFOMJVMFAIF-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(CCC)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


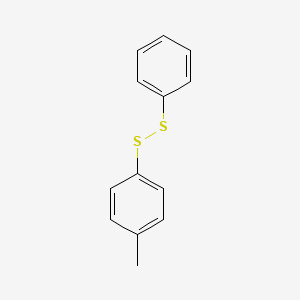
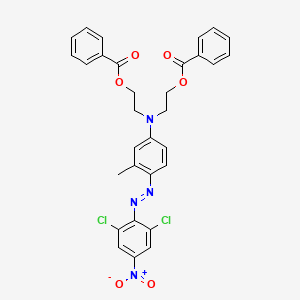
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)

![Trimethyl[(triphenylmethyl)peroxy]silane](/img/structure/B14693103.png)


